molecular formula C7H8N4 B12435566 (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine

(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine

Katalognummer: B12435566
Molekulargewicht: 148.17 g/mol
InChI-Schlüssel: MEIPUOCJQHFVDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine is a heterocyclic compound with the molecular formula C7H8N4. It is characterized by a pyrrolo[2,3-b]pyrazine core structure, which is a fused bicyclic system containing nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • (5H-Pyrrolo[2,3-b]pyrazin-6-yl)amine
  • (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methylamine

Comparison: (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature can influence its reactivity and interactions compared to similar compounds. For example, the methanamine group may enhance its solubility and ability to form hydrogen bonds, which can be advantageous in certain applications .

Eigenschaften

Molekularformel

C7H8N4

Molekulargewicht

148.17 g/mol

IUPAC-Name

5H-pyrrolo[2,3-b]pyrazin-6-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-4-5-3-6-7(11-5)10-2-1-9-6/h1-3H,4,8H2,(H,10,11)

InChI-Schlüssel

MEIPUOCJQHFVDT-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=N1)C=C(N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.